Carbamic acid, ((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)-, 2-butoxyethyl ester
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Overview
Description
Carbamic acid, ((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)-, 2-butoxyethyl ester is a chemical compound with the molecular formula C18H32N2O4. It is known for its unique structure, which includes an isocyanate group and a carbamate ester. This compound is used in various industrial applications, particularly in the production of polyurethane foams and coatings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)-, 2-butoxyethyl ester typically involves the reaction of 5-isocyanato-1,3,3-trimethylcyclohexylmethylamine with 2-butoxyethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of catalysts and solvents to optimize the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. The use of continuous flow technology enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, ((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)-, 2-butoxyethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Carbamic acid, ((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)-, 2-butoxyethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential use in drug delivery systems.
Medicine: Investigated for its role in the development of new pharmaceuticals.
Industry: Widely used in the production of polyurethane foams, coatings, and adhesives.
Mechanism of Action
The mechanism of action of carbamic acid, ((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)-, 2-butoxyethyl ester involves its interaction with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its use in the formation of polyurethane networks, where it reacts with polyols to form urethane linkages .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, ((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)-, ethyl ester
- Carbamic acid, ((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)-, methyl ester
Uniqueness
Carbamic acid, ((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)-, 2-butoxyethyl ester is unique due to its specific ester group, which imparts distinct physical and chemical properties. The 2-butoxyethyl group enhances its solubility and reactivity compared to other similar compounds .
Properties
CAS No. |
72152-95-5 |
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Molecular Formula |
C18H32N2O4 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
2-butoxyethyl N-[[(1R,5S)-5-isocyanato-1,3,3-trimethylcyclohexyl]methyl]carbamate |
InChI |
InChI=1S/C18H32N2O4/c1-5-6-7-23-8-9-24-16(22)19-13-18(4)11-15(20-14-21)10-17(2,3)12-18/h15H,5-13H2,1-4H3,(H,19,22)/t15-,18-/m0/s1 |
InChI Key |
QAFZRSFQQKZJBF-YJBOKZPZSA-N |
Isomeric SMILES |
CCCCOCCOC(=O)NC[C@]1(C[C@H](CC(C1)(C)C)N=C=O)C |
Canonical SMILES |
CCCCOCCOC(=O)NCC1(CC(CC(C1)(C)C)N=C=O)C |
Origin of Product |
United States |
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